Sazetidine A hydrochloride

Descripción

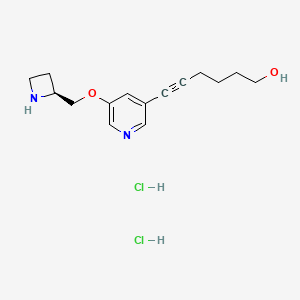

Structure

3D Structure of Parent

Propiedades

Número CAS |

1197329-42-2 |

|---|---|

Fórmula molecular |

C15H21ClN2O2 |

Peso molecular |

296.79 g/mol |

Nombre IUPAC |

6-[5-[[(2S)-azetidin-2-yl]methoxy]-3-pyridinyl]hex-5-yn-1-ol;hydrochloride |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |

Clave InChI |

KWQOEGGWZHGKHO-UQKRIMTDSA-N |

SMILES isomérico |

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |

SMILES canónico |

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |

Sinónimos |

6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Sazetidine A at α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sazetidine A has emerged as a compound of significant interest in nicotinic acetylcholine (B1216132) receptor (nAChR) research, primarily for its potent and selective action on the α4β2 subtype, a key player in nicotine (B1678760) addiction and various neurological processes. This technical guide provides an in-depth exploration of the mechanism of action of Sazetidine A hydrochloride at α4β2 nAChRs, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and signaling pathways.

Core Mechanism of Action: A Duality of Partial Agonism and Potent Desensitization

Sazetidine A's interaction with the α4β2 nAChR is multifaceted, characterized by its role as a partial agonist and, more significantly, as a potent and long-lasting desensitizing agent. This dual action is central to its pharmacological profile. Unlike full agonists that robustly activate the receptor, or antagonists that block activation, Sazetidine A induces a modest initial activation followed by a prolonged state of receptor desensitization, rendering it unresponsive to subsequent stimulation by agonists like nicotine[1][2]. This prolonged desensitization is considered the primary driver of its effects in reducing nicotine self-administration[1][3].

An important aspect of Sazetidine A's mechanism is its differential efficacy at the two predominant stoichiometries of the α4β2 receptor: the high-sensitivity (HS) (α4)2(β2)3 and the low-sensitivity (LS) (α4)3(β2)2 isoforms. Sazetidine A acts as a nearly full agonist at the HS (α4)2(β2)3 receptors, while exhibiting minimal agonist activity at the LS (α4)3(β2)2 stoichiometry[1][3][4]. This stoichiometry-dependent activity adds a layer of complexity to its pharmacological effects in different brain regions where the expression of these isoforms may vary.

Furthermore, Sazetidine A distinguishes itself from chronic nicotine exposure by not causing an upregulation of α4β2 nAChRs, a cellular adaptation linked to nicotine dependence[3].

Quantitative Analysis of Sazetidine A Interaction with α4β2 nAChRs

The following tables summarize the key quantitative data characterizing the interaction of Sazetidine A with α4β2 nAChRs, providing a comparative overview for researchers.

Table 1: Binding Affinity of Sazetidine A for nAChR Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Selectivity Ratio (α3β4/α4β2) | Reference |

| α4β2 | [³H]epibatidine | Rat brain membranes | ~0.5 | ~24,000 | [5][6] |

| α4β2 | [³H]cytisine | Rat brain membranes | ~0.3 | - | [7] |

| α3β4 | [³H]epibatidine | Human embryonic kidney (HEK) cells | >10,000 | - | [8] |

| α7 | [³H]methyllycaconitine | Rat brain membranes | >1,750 | - | [8] |

Table 2: Functional Activity of Sazetidine A at α4β2 nAChRs

| Parameter | Receptor Stoichiometry | Experimental System | Value | Reference |

| Partial Agonism (EC₅₀) | ||||

| Dopamine Release | Native (α4β2* and α6β2*) | Rat striatal slices | Potent agonist | [4] |

| Channel Activation | (α4)₂(β2)₃ (HS) | Xenopus oocytes | Full agonist | [4] |

| Channel Activation | (α4)₃(β2)₂ (LS) | Xenopus oocytes | 6% efficacy | [4] |

| Desensitization (IC₅₀) | ||||

| Nicotine-stimulated function | α4β2 | SH-EP1 cells | ~30 nM (after 10 min pre-incubation) | [5][6] |

Key Experimental Protocols

This section outlines the detailed methodologies for the pivotal experiments used to characterize the mechanism of action of Sazetidine A on α4β2 nAChRs.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of Sazetidine A for α4β2 nAChRs.

Objective: To quantify the affinity and selectivity of Sazetidine A for α4β2 nAChRs.

Protocol:

-

Tissue/Cell Preparation:

-

For native receptors, rat forebrain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to prepare a crude membrane fraction[9].

-

For recombinant receptors, human embryonic kidney (HEK) 293 cells stably expressing the desired α4 and β2 subunits are cultured and harvested. The cells are then homogenized and membranes are prepared as described above[5].

-

-

Radioligand:

-

Binding Reaction:

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding[5].

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 300 µM nicotine)[5].

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (concentration of Sazetidine A that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is crucial for assessing the functional effects of Sazetidine A, including its partial agonist activity and its ability to desensitize α4β2 nAChRs.

Objective: To measure ion channel activation and desensitization in response to Sazetidine A.

Protocol:

-

Expression System:

-

Xenopus laevis oocytes are a common expression system for studying nAChRs.

-

cRNA encoding the human or rat α4 and β2 subunits are injected into the oocytes. Different ratios of α4 to β2 cRNA can be used to preferentially express the HS or LS receptor stoichiometries[11].

-

Oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Drug Application:

-

Solutions of Sazetidine A, acetylcholine (as a reference agonist), and other test compounds are applied to the oocyte via the perfusion system.

-

To assess agonist activity, increasing concentrations of Sazetidine A are applied, and the resulting inward current is measured.

-

To measure desensitization, the oocyte is pre-incubated with Sazetidine A for a defined period (e.g., 10 minutes) before the application of a fixed concentration of acetylcholine or nicotine. The reduction in the agonist-evoked current is then quantified[6].

-

-

Data Acquisition and Analysis:

-

The current responses are recorded and analyzed using specialized software.

-

Concentration-response curves are generated to determine EC₅₀ values for agonist activity and IC₅₀ values for desensitization.

-

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The (α4)3(β2)2 Stoichiometry of the Nicotinic Acetylcholine Receptor Predominates in the Rat Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sazetidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sazetidine A has emerged as a pivotal molecule in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a unique pharmacological profile that has significant implications for the development of novel therapeutics. Initially characterized as a "silent desensitizer," subsequent research has refined our understanding of its action to that of a potent and selective partial agonist at α4β2 nAChRs, with its functional effects being highly dependent on the receptor's subunit stoichiometry. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Sazetidine A. It includes detailed experimental protocols for key assays, a thorough examination of its mechanism of action on signaling pathways, and a structured presentation of quantitative data to facilitate comparative analysis.

Discovery and Pharmacological Profile

Sazetidine A was first reported as a novel nicotinic ligand with a distinct pharmacological profile compared to traditional agonists, antagonists, and noncompetitive antagonists[1]. It exhibits exceptionally high binding affinity and selectivity for the α4β2 nAChR subtype[1]. This initial characterization highlighted its ability to potently block nicotine-stimulated α4β2 nAChR function upon pre-incubation, without activating the channel itself, leading to the term "silent desensitizer"[1]. This was attributed to its very low affinity for the resting state of the receptor and a very high affinity for the desensitized state[1].

Further investigations, however, revealed a more nuanced mechanism of action. Sazetidine A was found to be a subtype-selective partial agonist, acting as a full agonist at the high-affinity (α4)2(β2)3 stoichiometry of the α4β2 receptor and as a low-efficacy partial agonist or antagonist at the low-affinity (α4)3(β2)2 stoichiometry[2][3][4]. This differential activity is crucial for its overall pharmacological effects.

The functional consequences of Sazetidine A's interaction with α4β2 nAChRs are significant, with demonstrated analgesic and antidepressant effects in animal models[2]. Its ability to selectively desensitize α4β2 receptors is believed to be the primary mechanism behind its efficacy in reducing nicotine (B1678760) self-administration, highlighting its potential as a smoking cessation aid[5].

Table 1: Binding Affinity and Potency of Sazetidine A at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | K_i (nM) | IC_50 (nM) | Species | Reference |

| α4β2 | Sazetidine A | ~0.5 | ~30 (for blocking nicotine stimulation) | Human/Rat | [1] |

| α3β4 | Sazetidine A | >12,000 | - | Human | [1] |

| α4β2 | Varenicline | 0.2 | - | Human | [6] |

| α4β2 | Nicotine | ~2-6 | - | Rat | [6] |

K_i: Inhibition constant, a measure of binding affinity. IC_50: Half-maximal inhibitory concentration.

Table 2: Functional Activity of Sazetidine A at Different α4β2 Receptor Stoichiometries

| Receptor Stoichiometry | Agonist Activity | Efficacy (relative to Acetylcholine) | Reference |

| (α4)2(β2)3 (High Sensitivity) | Full Agonist | ~100% | [4] |

| (α4)3(β2)2 (Low Sensitivity) | Partial Agonist/Antagonist | ~6% | [4] |

Synthesis of Sazetidine A

The synthesis of Sazetidine A involves a multi-step process. While a complete, detailed protocol is often proprietary, the key synthetic strategies can be elucidated from the scientific literature. The core structure consists of a substituted pyridine (B92270) ring linked to an azetidine (B1206935) moiety and a hexynol (B8569683) side chain. A crucial step in the synthesis is the Sonogashira coupling reaction to form the carbon-carbon bond between the pyridine ring and the hexynol side chain.

Logical Workflow for the Synthesis of Sazetidine A

Mechanism of Action and Signaling Pathways

Sazetidine A exerts its effects by modulating the activity of α4β2 nAChRs, which are ligand-gated ion channels permeable to cations, including Na+ and Ca2+. The influx of these ions upon receptor activation leads to neuronal depolarization and the activation of various downstream signaling cascades.

A key pathway affected by Sazetidine A is the mesolimbic dopamine (B1211576) system, which is crucial for reward and motivation. By acting on α4β2 nAChRs located on dopaminergic neurons in the ventral tegmental area (VTA), Sazetidine A can stimulate dopamine release in the nucleus accumbens[3][7]. However, its predominant and long-lasting effect is the desensitization of these receptors, which ultimately leads to a reduction in nicotine-evoked dopamine release, thereby diminishing the rewarding effects of nicotine[5].

Signaling Pathway of Sazetidine A at α4β2 nAChRs

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies described in the literature for characterizing the binding of ligands to nAChRs.

Objective: To determine the binding affinity (K_i) of Sazetidine A for α4β2 nAChRs.

Materials:

-

Membrane preparations from cells expressing human α4β2 nAChRs.

-

[³H]Epibatidine (radioligand).

-

Sazetidine A (test compound).

-

Nicotine or Cytisine (competing ligand for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A constant concentration of [³H]Epibatidine (typically at or below its K_d value).

-

Increasing concentrations of Sazetidine A (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of a known competing ligand (e.g., 100 µM nicotine).

-

For total binding, add buffer instead of a competing ligand.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Sazetidine A concentration.

-

Determine the IC₅₀ value (the concentration of Sazetidine A that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Dopamine Release Assay

This protocol is a generalized procedure based on studies investigating the effect of nicotinic ligands on neurotransmitter release from brain slices.

Objective: To measure the effect of Sazetidine A on dopamine release from striatal slices.

Materials:

-

Rat striatal slices (typically 300-400 µm thick).

-

Krebs-Ringer buffer (e.g., 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose, saturated with 95% O₂/5% CO₂).

-

[³H]Dopamine.

-

Sazetidine A.

-

Perfusion system.

-

Scintillation counter.

Procedure:

-

Slice Preparation: Prepare coronal striatal slices from rat brains using a vibratome in ice-cold, oxygenated Krebs-Ringer buffer.

-

Loading with [³H]Dopamine: Incubate the slices in oxygenated Krebs-Ringer buffer containing [³H]Dopamine (e.g., 0.1 µM) for a set period (e.g., 30 minutes at 37°C) to allow for uptake into dopaminergic neurons.

-

Perfusion: Transfer the loaded slices to a perfusion chamber and perfuse with warm (37°C), oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).

-

Sample Collection: Collect perfusate fractions at regular intervals (e.g., every 2 minutes).

-

Stimulation: After a baseline period, stimulate the slices with Sazetidine A by switching to a perfusion buffer containing the desired concentration of the compound. Collect the fractions during and after the stimulation.

-

Quantification: At the end of the experiment, solubilize the slices to determine the total remaining radioactivity. Measure the radioactivity in each collected fraction and in the solubilized slices using a liquid scintillation counter.

-

Data Analysis:

-

Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the start of that collection period (fractional release).

-

The effect of Sazetidine A is determined by comparing the fractional release during stimulation to the baseline release.

-

Conclusion and Future Directions

Sazetidine A represents a significant advancement in the field of nicotinic pharmacology. Its unique profile as a highly selective α4β2 nAChR partial agonist with stoichiometry-dependent efficacy provides a valuable tool for dissecting the complex roles of these receptors in normal physiology and disease. The preclinical data strongly support its potential for the treatment of nicotine addiction, and its analgesic and antidepressant properties suggest broader therapeutic applications.

Future research should focus on a more detailed elucidation of the downstream signaling pathways modulated by Sazetidine A, particularly in relation to its long-term effects on neuronal plasticity. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for a range of neurological and psychiatric disorders. The development of analogs of Sazetidine A may also lead to compounds with improved pharmacokinetic properties and even greater therapeutic efficacy.

This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.

References

- 1. researchgate.net [researchgate.net]

- 2. Fig. 1.4, [Schematic representation of presumed roles...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

Sazetidine A: A Silent Desensitizer of Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sazetidine A is a novel nicotinic ligand that has garnered significant interest within the neuroscience and pharmacology communities. Initially characterized as a "silent desensitizer," subsequent research has revealed a more complex mechanism of action, identifying it as a potent and selective partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), with its functional effects being dependent on the receptor's subunit stoichiometry.[1][2][3] This guide provides a comprehensive overview of Sazetidine A, focusing on its pharmacological profile, the experimental methodologies used to characterize it, and its effects in preclinical models.

Sazetidine A exhibits a high binding affinity for the α4β2 nAChR subtype.[2] Unlike typical agonists, its primary effect, particularly after pre-incubation, is the potent blockade of nicotine-stimulated α4β2 nAChR function.[2] This has led to the proposal that Sazetidine A stabilizes a desensitized state of the receptor without causing significant activation, a property that makes it a valuable tool for dissecting the roles of nAChR activation versus desensitization in nicotine (B1678760) addiction and other neurological processes.[2][4]

Quantitative Data

The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of Sazetidine A for various nAChR subtypes.

Table 1: Binding Affinity (Ki) of Sazetidine A for Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Radioligand | Species | Preparation | Ki (nM) | Reference(s) |

| α4β2 | [3H]epibatidine | Human | Recombinant | 0.26 ± 0.11 | [5] |

| α4β2 | [3H]epibatidine | Rat | Recombinant | ~0.5 | [2] |

| α3β4 | [3H]epibatidine | Human | Recombinant | 54 ± 5 | [3] |

| α3β4 | [3H]epibatidine | Rat | Recombinant | >12,000 | [2] |

| α7 | [3H]epibatidine | Rat | Recombinant | >1,750 | [6] |

Table 2: Functional Activity (IC50 and EC50) of Sazetidine A

| Activity | nAChR Subtype | Species | Experimental System | Value (nM) | Notes | Reference(s) |

| IC50 | α4β2 | Human | SH-EP1 cells (Nicotine-stimulated ⁸⁶Rb⁺ efflux) | ~30 | 10-minute pre-incubation | [2] |

| EC50 | α4(2)β2(3) | Human | Xenopus oocytes | 6.1 ± 1.2 | Full agonist (98 ± 9% efficacy) | [5] |

| EC50 | α4(3)β2(2) | Human | Xenopus oocytes | 2.4 ± 1.2 | Partial agonist (5.8 ± 1.1% efficacy) | [5] |

| EC50 | Native (Dopamine Release) | Rat | Striatal slices | 1.1 ± 0.3 | Potent and efficacious agonist | [3][5] |

| EC50 | Native (Noradrenaline Release) | Rat | Hippocampal slices | 4,500 ± 2,600 | Lower potency and efficacy | [5] |

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methods used to determine the binding affinity of Sazetidine A for nAChRs.[5][7][8][9]

1. Membrane Preparation:

-

Tissues (e.g., rat forebrain) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).

2. Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]epibatidine, typically at or below its Kd value) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Sazetidine A are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine or epibatidine).

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The concentration of Sazetidine A that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This protocol outlines the whole-cell voltage-clamp technique to assess the functional activity of Sazetidine A on nAChRs expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines).[10][11][12][13][14]

1. Cell Preparation:

-

Cells are cultured on coverslips. For Xenopus oocytes, they are injected with cRNAs encoding the desired nAChR subunits.

-

The coverslip with adherent cells is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

2. Whole-Cell Recording:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with an internal solution and mounted on a micromanipulator.

-

The pipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing a whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

3. Drug Application and Data Acquisition:

-

Sazetidine A and other ligands (e.g., acetylcholine or nicotine) are applied to the cell via a rapid perfusion system.

-

To assess agonist activity, concentration-response curves are generated by applying increasing concentrations of Sazetidine A and measuring the peak amplitude of the evoked currents.

-

To investigate desensitization, cells are pre-incubated with Sazetidine A for a defined period (e.g., 10 minutes) before the application of an agonist like nicotine.

-

Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.

4. Data Analysis:

-

Concentration-response data are fitted to the Hill equation to determine the EC50 and the Hill coefficient.

-

The degree of inhibition of the agonist-evoked current by Sazetidine A pre-incubation is quantified to determine the IC50 for desensitization.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure Sazetidine A-induced changes in neurotransmitter levels (e.g., dopamine) in the brain of freely moving animals.[15][16][17][18][19]

1. Surgical Implantation of Guide Cannula:

-

Anesthetized rats are placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., the nucleus accumbens or striatum).

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Sazetidine A is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues for several hours.

3. Neurochemical Analysis:

-

The concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

4. Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

-

Statistical analysis is performed to determine the significance of changes in neurotransmitter release following Sazetidine A administration.

Nicotine Self-Administration

This is a behavioral paradigm used to assess the effect of Sazetidine A on the reinforcing properties of nicotine.[6][20][21][22]

1. Catheter Implantation:

-

Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.

2. Operant Conditioning:

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a cue light and/or tone.

-

Pressing the "inactive" lever has no consequence.

-

Rats learn to self-administer nicotine, demonstrating its reinforcing effects.

3. Sazetidine A Treatment:

-

Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of Sazetidine A or vehicle before the self-administration sessions.

-

The number of nicotine infusions earned is recorded.

4. Data Analysis:

-

The effect of Sazetidine A on nicotine self-administration is evaluated by comparing the number of infusions after drug treatment to the vehicle control condition.

-

Statistical analysis is used to determine the dose-dependent effects of Sazetidine A.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of Sazetidine A as a silent desensitizer of α4β2 nAChRs.

Caption: Stoichiometry-dependent agonism of Sazetidine A at α4β2 nAChRs.

Experimental Workflows

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

References

- 1. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]

- 2. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch Clamp Protocol [labome.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ASSESSING THE EFFECTS OF CHRONIC SAZETIDINE-A DELIVERY ON NICOTINE SELF-ADMINISTRATION IN BOTH MALE AND FEMALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing the effects of chronic sazetidine-A delivery on nicotine self-administration in both male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. THE EFFECT OF SAZETIDINE-A AND OTHER NICOTINIC LIGANDS ON NICOTINE CONTROLLED GOAL-TRACKING IN FEMALE AND MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sazetidine-A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sazetidine-A (Saz-A) is a potent and selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a unique and complex pharmacological profile. Initially characterized as a "silent desensitizer" of α4β2 nAChRs, subsequent research has revealed a more nuanced mechanism of action, including partial agonism that is dependent on the stoichiometry of the α4β2 receptor subtype. This technical guide provides an in-depth overview of the pharmacological properties of Sazetidine-A hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Introduction

Sazetidine-A is a novel azetidine (B1206935) derivative that has garnered significant interest for its high affinity and selectivity for the α4β2 subtype of neuronal nAChRs. These receptors are critically involved in a range of physiological and pathological processes, including cognitive function, reward, and addiction. The unique pharmacological characteristics of Sazetidine-A, particularly its ability to potently desensitize α4β2 nAChRs, position it as a valuable research tool and a potential therapeutic agent for conditions such as nicotine (B1678760) addiction and pain. This document serves as a comprehensive resource for understanding the intricate pharmacology of Sazetidine-A.

Binding Profile

Sazetidine-A demonstrates high affinity and selectivity for α4β2 nAChRs. Radioligand binding assays have been instrumental in quantifying its binding parameters.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| α4β2 | Sazetidine-A | ~0.5 | Rat | [1] |

| α4β2 | Sazetidine-A | 0.26 | Human | [2] |

| α3β4 | Sazetidine-A | 54 | Human | [2] |

| α7 | Sazetidine-A | >10,000 | Rat | [3] |

Table 1: Binding affinities (Kᵢ) of Sazetidine-A for various nAChR subtypes.

Functional Activity

The functional activity of Sazetidine-A is multifaceted, acting as a partial agonist and a potent desensitizer, with its effects being notably dependent on the subunit stoichiometry of the α4β2 nAChR.

Stoichiometry-Dependent Partial Agonism

Electrophysiological studies in Xenopus oocytes expressing different stoichiometries of the human α4β2 nAChR have revealed that Sazetidine-A's efficacy varies significantly. It acts as a full agonist at the high-sensitivity (α4)₂(β2)₃ isoform and as a low-efficacy partial agonist at the low-sensitivity (α4)₃(β2)₂ isoform[2][4].

| Receptor Stoichiometry | Agonist Efficacy (relative to Acetylcholine) | EC₅₀ (nM) | Reference |

| (α4)₂(β2)₃ | Full Agonist | ~1 | [4] |

| (α4)₃(β2)₂ | ~6% | ~100 | [4] |

Table 2: Functional activity of Sazetidine-A at different α4β2 nAChR stoichiometries.

"Silent Desensitization"

A hallmark feature of Sazetidine-A is its ability to induce a profound and long-lasting desensitization of α4β2 nAChRs, particularly after pre-incubation[5]. This "silent desensitization" occurs with minimal initial receptor activation, distinguishing it from typical nicotinic agonists. When pre-incubated with α4β2 receptors for 10 minutes, Sazetidine-A potently blocks nicotine-stimulated function with an IC₅₀ of approximately 30 nM[5]. This effect is attributed to its very high affinity for the desensitized state of the receptor[5].

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Nicotine-stimulated function) | ~30 nM | 10 min pre-incubation | [1][5] |

Table 3: Desensitizing activity of Sazetidine-A at α4β2 nAChRs.

In Vivo Pharmacology

The complex in vitro profile of Sazetidine-A translates to a range of significant effects in vivo, including antinociception and a reduction in nicotine self-administration.

Antinociceptive Effects

In the formalin test, a model of tonic pain, Sazetidine-A exhibits dose-dependent analgesic effects[6][7]. These effects are mediated by β2-containing nAChRs[6][8].

| Animal Model | Doses (mg/kg, s.c.) | Effect | Reference |

| Mouse Formalin Test | 0.1, 0.5, 1, 1.5 | Dose-dependent reduction in pain behavior | [6] |

| Rat Formalin Test | 0.5, 1, 2 | Significant analgesia | [7] |

Table 4: Antinociceptive effects of Sazetidine-A in vivo.

Effects on Nicotine Self-Administration

Sazetidine-A has been shown to significantly reduce nicotine self-administration in rats, suggesting its potential as a smoking cessation aid[3][9][10]. This effect is likely mediated by its potent desensitization of α4β2 nAChRs in brain reward pathways.

| Animal Model | Doses (mg/kg/day) | Route | Effect | Reference | |---|---|---|---| | Rat | 3 (acute) | s.c. | Significant decrease in nicotine intake |[3] | | Rat | 2 and 6 (chronic infusion) | s.c. | Sustained reduction in nicotine self-administration |[9][10] |

Table 5: Effects of Sazetidine-A on nicotine self-administration.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of Sazetidine-A for different nAChR subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest.

-

Competition Binding Assay: Membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]epibatidine) and increasing concentrations of unlabeled Sazetidine-A hydrochloride[2].

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Sazetidine-A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional effects of Sazetidine-A on specific nAChR subtypes and stoichiometries.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2 in different ratios to express different stoichiometries)[4].

-

Incubation: Injected oocytes are incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Sazetidine-A at various concentrations is applied to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine parameters such as EC₅₀ and maximal efficacy.

Signaling Pathways

The interaction of Sazetidine-A with α4β2 nAChRs can initiate downstream signaling cascades, primarily through calcium influx. The specific pathway activated can depend on the stoichiometry of the receptor and the resulting functional effect (agonism vs. desensitization).

Conclusion

Sazetidine-A hydrochloride possesses a unique and complex pharmacological profile characterized by high-affinity and selective binding to α4β2 nAChRs, stoichiometry-dependent partial agonism, and profound receptor desensitization. These properties contribute to its significant in vivo effects, including analgesia and the reduction of nicotine self-administration. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for its continued development as a research tool and potential therapeutic agent. Further investigation into the downstream signaling consequences of its dual agonist/desensitizing actions will be pivotal in fully elucidating its therapeutic potential and informing the design of future nAChR-targeting drugs.

References

- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analgesic effects of Sazetidine-A, a new nicotinic cholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antinociceptive effects of nicotinic partial agonists varenicline and sazetidine-A in murine acute and tonic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASSESSING THE EFFECTS OF CHRONIC SAZETIDINE-A DELIVERY ON NICOTINE SELF-ADMINISTRATION IN BOTH MALE AND FEMALE RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing the effects of chronic sazetidine-A delivery on nicotine self-administration in both male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Sazetidine A Hydrochloride: A Deep Dive into its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Sazetidine A, a potent and selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), has garnered significant interest within the neuroscience and drug development communities. Its unique pharmacological profile, characterized by high affinity for the α4β2 nAChR subtype, sets it apart as a valuable tool for research and a potential therapeutic agent for a range of neurological disorders. This technical guide provides an in-depth analysis of Sazetidine A's binding characteristics, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Binding Affinity and Selectivity Profile

Sazetidine A exhibits a remarkable affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. This high affinity is a key feature of its pharmacological action.[1] The compound's binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of Sazetidine A for nAChR Subtypes

| nAChR Subtype | Species | Ki (nM) | Reference |

| α4β2 | Human | 0.6 | [2] |

| α4β2 | Rat | ~0.5 | [1] |

| α3β4 | Rat | ~12,000 | [1] |

| α7 | Rat | >10,000 | [3] |

The data clearly demonstrates Sazetidine A's exceptional selectivity for the α4β2 nAChR. The selectivity ratio, calculated by dividing the Ki for one receptor subtype by the Ki for another, highlights this preference. For instance, Sazetidine A is approximately 24,000-fold more selective for the rat α4β2 subtype over the rat α3β4 subtype.[1] This high degree of selectivity is crucial for minimizing off-target effects and is a desirable characteristic for a therapeutic drug candidate.

Experimental Protocols

The determination of Sazetidine A's binding affinity and selectivity relies on robust and well-defined experimental protocols. The most common method employed is the radioligand binding assay.

Radioligand Binding Assay

This technique measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand that has a known high affinity for the same receptor.

Objective: To determine the inhibition constant (Ki) of Sazetidine A for various nAChR subtypes.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the desired human or rat nAChR subtype (e.g., HEK cells) or from specific brain regions known to be rich in the target receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied. For α4β2 nAChRs, [³H]cytisine or [³H]epibatidine are commonly used.[4][5]

-

Test Compound: Sazetidine A hydrochloride.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4) containing ions such as MgCl₂.[6]

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine (B1678760) or epibatidine) to determine the amount of non-specific binding of the radioligand.[5]

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.[6]

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of Sazetidine A.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[5]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of Sazetidine A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Functional Profile and Mechanism of Action

Sazetidine A's interaction with the α4β2 nAChR is complex and goes beyond simple binding. It is described as a "silent desensitizer" and a partial agonist, with its functional effects being dependent on the stoichiometry of the α4 and β2 subunits within the receptor pentamer.[1][7][8]

-

Silent Desensitizer: Sazetidine A can desensitize α4β2 receptors without first causing significant activation (channel opening).[1] This means it can render the receptor unresponsive to subsequent stimulation by agonists like nicotine.

-

Partial Agonist: In some studies, Sazetidine A has been shown to act as a partial agonist, meaning it can activate the receptor, but to a lesser degree than a full agonist like acetylcholine or nicotine.[7][8] This agonist activity is more pronounced at receptors with a (α4)₂(β2)₃ stoichiometry compared to those with a (α4)₃(β2)₂ arrangement.[8][9]

This dual action of potent binding and subsequent modulation of receptor state (desensitization or partial activation) is a key aspect of its pharmacological profile.

Signaling Pathways

The activation of nAChRs, including the α4β2 subtype targeted by Sazetidine A, initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological and potential therapeutic effects of nAChR ligands.

Upon binding of an agonist, the nAChR channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[10] The increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades. One of the key pathways activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[11]

References

- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Effects of Sazetidine A Hydrochloride on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sazetidine A hydrochloride is a novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligand with a unique pharmacological profile. It exhibits high affinity and selectivity for the α4β2 nAChR subtype, acting as a partial agonist and a "silent desensitizer." This dual action modulates the activity of the mesolimbic dopamine (B1211576) system, a critical pathway in reward, motivation, and addiction. This technical guide provides an in-depth overview of the effects of Sazetidine A on dopamine release, compiling available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

The modulation of dopaminergic neurotransmission is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction, depression, and cognitive impairment. Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are densely expressed on dopamine neurons in the ventral teggmental area (VTA) and play a crucial role in regulating their firing rate and subsequent dopamine release in projection areas such as the nucleus accumbens (NAc).

Sazetidine A has emerged as a significant research tool and potential therapeutic agent due to its distinct interaction with α4β2 nAChRs. Initially characterized as a "silent desensitizer" that could desensitize the receptor without causing initial activation, further studies have revealed a more complex profile as a partial agonist with stoichiometry-dependent efficacy. This guide synthesizes the current understanding of how this compound influences dopamine release, providing a technical resource for the scientific community.

Quantitative Data on Sazetidine A

The following tables summarize the key quantitative data regarding Sazetidine A's binding affinity and functional activity at nAChRs.

Table 1: Binding Affinity (Ki) of Sazetidine A for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (α3β4/α4β2) | Reference |

| α4β2 | Rat | ~0.5 | ~24,000 | [1] |

| α4β2 | Human | 0.64 | 208 | |

| α3β4 | Rat | 10,000 | - | |

| α3β4 | Human | 52 | - | |

| α7 | Rat | - | ~3,500 (relative to α4β2) | [2] |

Table 2: Functional Activity of Sazetidine A at α4β2 nAChRs

| Parameter | Receptor Stoichiometry | Value | Notes | Reference |

| Efficacy | (α4)2(β2)3 | Full Agonist | - | [3] |

| Efficacy | (α4)3(β2)2 | ~6% | Relative to acetylcholine | [3] |

| IC50 (Nicotine-stimulated function) | α4β2 | ~30 nM | After 10-minute pre-incubation | [1] |

Signaling Pathways and Mechanisms of Action

Sazetidine A's effect on dopamine release is primarily mediated by its interaction with α4β2 nAChRs located on the cell bodies of dopamine neurons in the Ventral Tegmental Area (VTA).

Signaling Pathway of Sazetidine A-Induced Dopamine Release

The binding of Sazetidine A to α4β2 nAChRs on VTA dopamine neurons initiates a cascade of events leading to dopamine release in the nucleus accumbens.

Dual Mechanism: Partial Agonism and Desensitization

Sazetidine A's pharmacological profile is characterized by two key actions:

-

Partial Agonism: Sazetidine A acts as a partial agonist at α4β2 nAChRs, meaning it binds to and activates the receptor, but with less than the maximal efficacy of a full agonist like acetylcholine or nicotine.[4] This partial activation is sufficient to cause depolarization of dopamine neurons and increase their firing rate, leading to dopamine release.[3] The efficacy of Sazetidine A is dependent on the stoichiometry of the α4β2 receptor, being a full agonist at the (α4)2(β2)3 stoichiometry and a weak partial agonist at the (α4)3(β2)2 stoichiometry.[3]

-

Silent Desensitization: Following initial activation, or upon prolonged exposure, Sazetidine A promotes a desensitized state of the α4β2 nAChR.[1] In this state, the receptor is unresponsive to further stimulation by agonists. This "silent desensitization" is proposed to occur with minimal initial receptor activation, particularly at certain receptor stoichiometries. This property may contribute to a reduction in the rewarding effects of nicotine by preventing its ability to stimulate dopamine release.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe representative protocols for key experiments used to investigate the effects of Sazetidine A on dopamine release.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a representative in vivo microdialysis experiment to measure extracellular dopamine levels in the nucleus accumbens of a rat following systemic administration of Sazetidine A.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., 2 mm membrane, 20 kDa cutoff)

-

Guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

This compound dissolved in saline

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens (e.g., AP: +1.2 mm, ML: ±1.2 mm from bregma; DV: -6.8 mm from dura). Secure the cannula with dental cement. Allow a recovery period of 5-7 days.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusion with aCSF at a flow rate of 1-2 µL/min.

-

Equilibration and Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect 3-4 baseline dialysate samples at 20-minute intervals.

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally or subcutaneously).

-

Post-Injection Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Quantify dopamine concentrations against a standard curve. Express post-injection dopamine levels as a percentage of the average baseline concentration.

-

Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Ex Vivo Brain Slice Electrophysiology

This protocol outlines a representative method for performing whole-cell patch-clamp recordings from VTA dopamine neurons in brain slices to assess the effects of Sazetidine A on their firing rate.

Materials:

-

P14-P28 Wistar or Sprague-Dawley rats

-

Vibrating microtome

-

Recording chamber and perfusion system

-

Upright microscope with IR-DIC optics

-

Patch-clamp amplifier and data acquisition system

-

Glass recording pipettes (3-5 MΩ)

-

Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM CaCl₂, 1 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, saturated with 95% O₂/5% CO₂.

-

Intracellular solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.2 mM Na-GTP, 0.1 mM EGTA, pH 7.3.

-

This compound

Procedure:

-

Slice Preparation: Anesthetize a young rat and rapidly dissect the brain into ice-cold, oxygenated aCSF. Prepare 250-300 µm thick coronal slices containing the VTA using a vibratome. Incubate slices in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Identify putative dopamine neurons in the VTA based on their location and morphology using IR-DIC microscopy.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a VTA dopamine neuron.

-

Baseline Recording: In current-clamp mode, record the spontaneous firing rate and pattern of the neuron for a stable baseline period (e.g., 5-10 minutes).

-

Sazetidine A Application: Bath apply Sazetidine A at a known concentration (e.g., 10-1000 nM) to the slice.

-

Post-Application Recording: Record the firing activity of the neuron in the presence of Sazetidine A.

-

Data Analysis: Analyze the recordings to determine changes in firing frequency, firing pattern (e.g., tonic vs. bursting), and resting membrane potential. Compare the data from the baseline and Sazetidine A application periods.

Discussion and Future Directions

This compound's complex pharmacology at the α4β2 nAChR presents both a challenge and an opportunity for therapeutic development. Its ability to both stimulate and then desensitize receptors involved in dopamine release suggests a potential to stabilize dopaminergic tone, which could be beneficial in treating conditions characterized by dopamine dysregulation.

While ex vivo studies have demonstrated Sazetidine A's capacity to stimulate dopamine release from striatal slices, a critical next step is the detailed in vivo characterization of its effects on dopamine dynamics in key brain regions like the nucleus accumbens and prefrontal cortex. Such studies, employing techniques like in vivo microdialysis and electrophysiology as outlined in this guide, will be essential to fully elucidate its therapeutic potential. Future research should also focus on the downstream signaling consequences of Sazetidine A's interaction with different α4β2 nAChR stoichiometries and how this translates to its behavioral effects.

Conclusion

This compound is a potent and selective modulator of α4β2 nAChRs with a demonstrated ability to influence dopamine release. Its dual action as a partial agonist and a silent desensitizer provides a unique mechanism for modulating the mesolimbic dopamine system. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of this and similar compounds. Further in vivo investigation is warranted to fully characterize its effects on dopamine neurotransmission and its implications for treating neurological and psychiatric disorders.

References

- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Stoichiometry-Dependent Pharmacology of Sazetidine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sazetidine A has emerged as a significant pharmacological tool and a potential therapeutic agent due to its unique interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system. This technical guide provides an in-depth analysis of the stoichiometry-dependent effects of Sazetidine A, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Core Concepts: Stoichiometry-Dependent Efficacy

Sazetidine A's pharmacological profile is critically dependent on the subunit stoichiometry of the α4β2 nAChR. The α4β2 receptor can assemble into two primary stoichiometric configurations: a high-sensitivity (HS) isoform, typically with a (α4)2(β2)3 subunit arrangement, and a low-sensitivity (LS) isoform, with a (α4)3(β2)2 arrangement. Sazetidine A exhibits differential efficacy at these two stoichiometries, acting as a potent partial agonist with significantly greater efficacy at the high-sensitivity isoform.

Initially described as a "silent desensitizer," further research has clarified that Sazetidine A's primary mechanism of action is as a stoichiometry-dependent partial agonist.[1][2] At the high-sensitivity (α4)2(β2)3 nAChRs, Sazetidine A behaves as a nearly full agonist.[3] In contrast, at the low-sensitivity (α4)3(β2)2 nAChRs, it demonstrates negligible agonist activity.[1][3] This differential activity is fundamental to understanding its physiological and potential therapeutic effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Sazetidine A's interaction with various nAChR subtypes.

Table 1: Binding Affinity of Sazetidine A for nAChR Subtypes

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Selectivity vs. α4β2 | Reference |

| α4β2 | Rat | [³H]epibatidine | 0.4 | - | [1] |

| α4β2 | Human | [³H]epibatidine | 0.6 | - | [1] |

| α3β4 | Rat | [³H]epibatidine | ~9,600 | ~24,000-fold | [2][4] |

| α7 | Rat | [¹²⁵I]α-bungarotoxin | ~1,400 | ~3,500-fold | [4] |

Table 2: Functional Potency of Sazetidine A at α4β2 nAChRs

| α4β2 Stoichiometry | Functional Assay | Parameter | Value | Efficacy (vs. ACh) | Reference |

| (α4)₂(β2)₃ (HS) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 6.1 ± 1.2 nM | ~98% | [5] |

| (α4)₃(β2)₂ (LS) | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 2.4 ± 1.2 nM | ~6% | [5] |

| α4β2 (unspecified) | Nicotine-stimulated function inhibition (SH-EP1 cells) | IC₅₀ | ~30 nM | N/A | [2] |

Table 3: Functional Potency of Sazetidine A at Other nAChR Subtypes

| Receptor Subtype | Cell Line/System | Functional Assay | Parameter | Value | Reference |

| α7 | SH-SY5Y cells (with PNU-120596) | Calcium Imaging | EC₅₀ | 0.4 µM | [1] |

| α7 | SH-SY5Y cells (without PNU-120596) | Calcium Imaging | EC₅₀ | 4.2 µM | [1][6] |

| α3-containing | SH-SY5Y cells | Calcium Imaging | IC₅₀ | 522 nM | [1] |

Signaling Pathways and Mechanisms of Action

Sazetidine A's interaction with α4β2 nAChRs initiates a cascade of intracellular events, primarily through the canonical pathway of ligand-gated ion channels. The following diagram illustrates the differential signaling initiated by Sazetidine A at the two main stoichiometries of the α4β2 receptor.

Caption: Differential signaling pathways of Sazetidine A at high- and low-sensitivity α4β2 nAChRs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the stoichiometry-dependent effects of Sazetidine A.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kᵢ) of Sazetidine A for different nAChR subtypes.

Objective: To quantify the affinity of Sazetidine A for specific nAChR subtypes expressed in cell membranes.

Materials:

-

Cell membranes prepared from HEK or other suitable cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4).

-

Radioligand (e.g., [³H]epibatidine).

-

Sazetidine A.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of Sazetidine A in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM nicotine (B1678760) or carbamylcholine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to measure the functional effects (agonist or antagonist activity) of Sazetidine A on specific nAChR stoichiometries.

Objective: To characterize the electrophysiological response of nAChRs with defined stoichiometries to Sazetidine A.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for α4 and β2 nAChR subunits.

-

Injection needles and micromanipulator.

-

TEVC amplifier and data acquisition system.

-

Recording chamber.

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

-

Sazetidine A and other test compounds.

Procedure:

-

Prepare cRNA for α4 and β2 subunits. To express different stoichiometries, inject oocytes with different ratios of α4:β2 cRNA (e.g., 1:10 for (α4)₂(β2)₃ and 10:1 for (α4)₃(β2)₂).[7]

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply acetylcholine (ACh) to determine the maximal current response (Iₘₐₓ).

-

Apply varying concentrations of Sazetidine A to generate a concentration-response curve.

-

Measure the peak current elicited by each concentration of Sazetidine A.

-

Normalize the responses to the maximal ACh response to determine efficacy.

-

Fit the concentration-response data to the Hill equation to determine EC₅₀ and Hill slope.

Calcium Imaging in Cell Lines

This method is used to assess the ability of Sazetidine A to induce intracellular calcium influx through nAChRs.

Objective: To measure changes in intracellular calcium concentration in response to Sazetidine A application in cells endogenously or recombinantly expressing nAChRs.

Materials:

-

Cell line (e.g., SH-SY5Y, which endogenously expresses α3 and α7 nAChRs, or HEK cells transfected with specific nAChR subunits).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Fluorescence microscope or plate reader with an imaging system.

-

Culture medium and buffers.

-

Sazetidine A and other relevant pharmacological agents (e.g., antagonists like mecamylamine, α7-selective modulators like PNU-120596).

Procedure:

-

Plate the cells on a suitable imaging dish or multi-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Apply Sazetidine A at various concentrations and record the change in fluorescence intensity over time.

-

In some experiments, pre-incubate with antagonists to confirm the involvement of specific nAChR subtypes.[1]

-

For α7 nAChR studies, co-application with a positive allosteric modulator (PAM) like PNU-120596 can be used to amplify the typically rapid and small calcium signals.[1][6]

-

Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the EC₅₀ for calcium influx.

Caption: Workflow for a calcium imaging experiment.

In Vivo Studies: Nicotine Self-Administration

Animal models are essential for understanding the behavioral consequences of Sazetidine A's pharmacological actions.

Objective: To assess the effect of Sazetidine A on the reinforcing properties of nicotine.

Materials:

-

Rodents (e.g., Sprague-Dawley rats).

-

Operant conditioning chambers equipped with levers and an intravenous infusion system.

-

Nicotine solution for intravenous self-administration.

-

Sazetidine A for systemic administration (e.g., subcutaneous or oral).

Procedure:

-

Surgically implant rats with intravenous catheters.

-

Train the rats to self-administer nicotine by pressing a lever, which delivers a contingent infusion of nicotine. Training continues until a stable baseline of responding is achieved.

-

Once a stable baseline is established, administer Sazetidine A at various doses prior to the self-administration sessions.[3]

-

Record the number of nicotine infusions self-administered during each session.

-

Compare the number of infusions after Sazetidine A administration to the baseline levels to determine the effect of Sazetidine A on nicotine reinforcement.

-

Control experiments may include assessing the effect of Sazetidine A on responding for other reinforcers (e.g., food) to rule out non-specific motor or motivational deficits.

Conclusion

Sazetidine A is a valuable research tool with a complex, stoichiometry-dependent mechanism of action at α4β2 nAChRs. Its high affinity and differential efficacy provide a unique means to probe the physiological roles of different α4β2 receptor populations. The detailed understanding of its pharmacology, facilitated by the experimental approaches outlined in this guide, is crucial for its application in neuroscience research and for the potential development of novel therapeutics targeting the nicotinic cholinergic system. The provided data and protocols offer a solid foundation for researchers and drug development professionals working with this intriguing compound.

References

- 1. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

Sazetidine A Hydrochloride: A Technical Guide for its Application as a Research Tool in Nicotinic Acetylcholine Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sazetidine A hydrochloride is a potent and selective ligand for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neuroscience research due to its involvement in a range of physiological processes and pathological conditions, including nicotine (B1678760) addiction, cognitive function, and neurodegenerative diseases. Initially characterized as a "silent desensitizer," subsequent research has revealed a more complex pharmacological profile, identifying it as a partial agonist with stoichiometry-dependent efficacy. This technical guide provides an in-depth overview of Sazetidine A's mechanism of action, key quantitative data, and detailed experimental protocols for its use as a research tool to probe the function of α4β2 nAChRs.

Core Mechanism of Action

Sazetidine A exhibits a unique interaction with the α4β2 nAChR. It is not a simple agonist or antagonist. The compound demonstrates high binding affinity for the α4β2 nAChR subtype and its primary mechanism is the desensitization of these receptors.[1] However, its functional effect is critically dependent on the subunit stoichiometry of the α4β2 receptor.

There are two primary stoichiometries of the α4β2 nAChR: a high-sensitivity (HS) isoform, typically (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2. Sazetidine A acts as a full agonist at the high-sensitivity (α4)2(β2)3 nAChRs, while exhibiting only partial agonist activity (approximately 6% efficacy) at the low-sensitivity (α4)3(β2)2 stoichiometry. This differential efficacy makes Sazetidine A a valuable tool for dissecting the physiological roles of these distinct receptor subtypes.

The initially proposed "silent desensitizer" characteristic stems from observations that despite its high binding affinity, Sazetidine A does not activate nAChR channel function when applied simultaneously with nicotine. However, pre-incubation with Sazetidine A potently blocks nicotine-stimulated α4β2 nAChR function.[1] This suggests that Sazetidine A has a very high affinity for the desensitized state of the receptor and a lower affinity for the resting state.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of Sazetidine A

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (Ki) | α4β2 nAChR | ~0.5 nM | Rat | [1] |

| Binding Selectivity | α3β4 / α4β2 Ki ratio | ~24,000 | Rat | [1] |

| Functional Inhibition (IC50) | Nicotine-stimulated α4β2 nAChR function (after 10 min pre-incubation) | ~30 nM | Not Specified | [1] |

| Agonist Efficacy | (α4)2(β2)3 nAChR | Full Agonist | Human (recombinant) | |

| Agonist Efficacy | (α4)3(β2)2 nAChR | ~6% | Human (recombinant) |

Table 2: In Vivo Efficacy of Sazetidine A

| Experimental Model | Species | Dose Range | Route of Administration | Observed Effect | Reference |